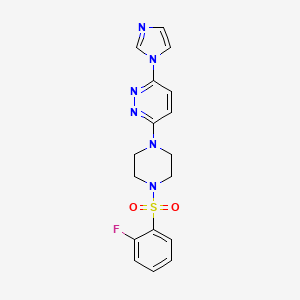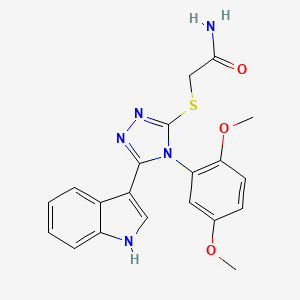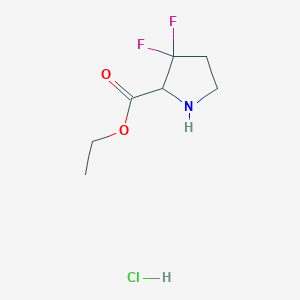
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has been studied for its potential applications in scientific research. AITC is a triazole-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Synthesis and Biological Activity Evaluation
- A study explored the synthesis of novel chromenones linked to a 1,2,3-triazole ring system, evaluating their biological activities against Alzheimer's disease. One of the compounds demonstrated significant anti-acetylcholinesterase activity and neuroprotective effects, although it did not inhibit beta-secretase (BACE1) activity (Saeedi et al., 2017).
- Another research focused on the synthesis of 1,2,3-triazoles containing a quinoline moiety, with the compounds being evaluated for their antibacterial and antifungal activity. The study found that the antimicrobial activity of these compounds was influenced by the nature of the substituent on the triazole ring (Sumangala et al., 2010).
Chemical Properties and Applications
- Research on the structural variations of N-acetylneuraminic acid led to the synthesis of several derivatives structurally varied at C-4, investigating their behavior towards sialidase from Vibrio cholerae. The study aimed to explore these compounds as potential inhibitors (Schreiner et al., 1991).
- A study on the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents highlighted the synthesis process and evaluated the antimicrobial activities of these compounds (Sahin et al., 2012).
Synthetic Methodologies and Pharmacological Potentials
- Investigations into N-Heterocyclic Carbenesof Indazole detailed ring enlargement reactions by α-halo ketones and the dehalogenations of vicinal dihalides, showcasing the synthetic versatility and potential chemical transformations of indazole derivatives (Schmidt et al., 2008).
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9(20)19-6-5-10-3-4-11(7-13(10)19)15-14(21)12-8-18(2)17-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZYJBLBKZWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)

![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)

![N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide](/img/structure/B2897271.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897272.png)

![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)
![2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate](/img/structure/B2897278.png)

![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)
